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Compound of Interest

Compound Name:
(S)-tert-butyl 3-ethylpiperazine-1-

carboxylate

Cat. No.: B1326298 Get Quote

An In-depth Technical Guide on the Chemical Properties of (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound belonging to

the piperazine class of molecules. The piperazine ring is a common scaffold in medicinal

chemistry, known for its presence in a wide array of biologically active compounds. The

introduction of a tert-butyloxycarbonyl (Boc) protecting group and a chiral ethyl substituent at

the 3-position makes this molecule a valuable building block in the synthesis of complex

pharmaceutical agents. This technical guide provides a comprehensive overview of the known

chemical properties, a generalized synthesis protocol, and a discussion of the potential

biological significance of this compound and its derivatives. Due to the limited availability of

specific experimental data for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, information

from closely related analogs is included for comparative purposes.

Chemical and Physical Properties
Precise experimental data for the physical properties of (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate are not readily available in the public domain. The information presented below is

a combination of data for the target compound and its close structural analogs.
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Core Properties
Property Value Source

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.309 g/mol [1]

CAS Number 928025-56-3 [1]

Appearance Likely a solid or oil Inferred from analogs

Purity Typically ≥97% [1]

Properties of Structural Analogs
To provide a predictive context, the properties of the corresponding (R)-ethyl and (S)-methyl

analogs are presented.

Property
(R)-tert-butyl 3-
ethylpiperazine-1-
carboxylate

(S)-tert-butyl 3-
methylpiperazine-1-
carboxylate

Molecular Formula C₁₁H₂₂N₂O₂ C₁₀H₂₀N₂O₂

Molecular Weight 214.31 g/mol [2] 200.28 g/mol [3]

CAS Number 438050-08-9[2] 147081-29-6

Physical State Not specified Solid

Melting Point Not specified 42.0 to 46.0 °C

Optical Activity Not specified [α]/D -16±2°, c = 1 in dioxane

Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of (S)-tert-butyl 3-ethylpiperazine-
1-carboxylate is not available in peer-reviewed literature. However, a general and widely used

method for the N-Boc protection of piperazines can be adapted from protocols for similar

compounds. The synthesis would logically start from the commercially available (S)-2-

ethylpiperazine.
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General Experimental Protocol: N-Boc Protection of
(S)-2-ethylpiperazine
This protocol is a generalized procedure based on standard methods for the Boc protection of

amines.

Materials:

(S)-2-ethylpiperazine

Di-tert-butyl dicarbonate (Boc₂O)

Dichloromethane (DCM), anhydrous

Triethylamine (Et₃N) or other suitable base

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (S)-2-ethylpiperazine (1.0 equivalent) in

anhydrous dichloromethane.

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution,

add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in dichloromethane

dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours (typically 4-16 hours). Monitor the progress of the reaction by thin-layer

chromatography (TLC).
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Workup: Once the reaction is complete, quench by adding water or saturated aqueous

NaHCO₃. Separate the organic layer.

Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

Washing: Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude (S)-tert-butyl 3-ethylpiperazine-1-carboxylate by flash

column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

ethyl acetate in hexanes).
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Analytical Data
No publicly available NMR or mass spectrometry data for (S)-tert-butyl 3-ethylpiperazine-1-
carboxylate has been identified. For characterization purposes, comparison with data from

analogous structures would be necessary.

Expected ¹H NMR Spectral Features
Based on the structure and typical chemical shifts, the proton NMR spectrum in CDCl₃ would

be expected to show the following signals:

A triplet for the methyl protons of the ethyl group.

A quartet for the methylene protons of the ethyl group.

A complex multiplet for the proton at the chiral center (C3).

A series of multiplets for the piperazine ring protons.

A singlet for the nine protons of the tert-butyl group.

Expected ¹³C NMR Spectral Features
The carbon NMR spectrum would be expected to show distinct signals for:

The methyl and methylene carbons of the ethyl group.

The chiral carbon (C3) of the piperazine ring.

The other carbon atoms of the piperazine ring.

The quaternary carbon and the methyl carbons of the tert-butyl group.

The carbonyl carbon of the carbamate.

Biological Activity and Applications
There is no specific information regarding the biological activity or pharmacological profile of

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate. However, the piperazine scaffold is a well-
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established pharmacophore in a multitude of therapeutic areas. The introduction of chirality and

specific substituents can significantly influence the biological activity and selectivity of these

compounds.

General Biological Activities of Substituted Piperazines
Piperazine derivatives have been reported to exhibit a broad range of biological activities,

including:

Antimicrobial and Antifungal Activity: Various substituted piperazines have shown significant

efficacy against bacterial and fungal strains.[4]

Anticancer Activity: The piperazine ring is a core component of several kinase inhibitors used

in cancer therapy.

Central Nervous System (CNS) Activity: Piperazine derivatives are found in drugs targeting

CNS disorders, including antipsychotics and antidepressants. The piperazine moiety can

interact with various receptors such as dopamine and serotonin receptors.[5]

The chirality at the 3-position of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is of particular

importance, as stereochemistry often plays a crucial role in the interaction with biological

targets.
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Safety and Handling
Specific safety data for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is not available.

Standard laboratory safety precautions should be taken when handling this compound. Based

on data for similar piperazine derivatives, it should be handled in a well-ventilated area, and

personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid

inhalation, ingestion, and contact with skin and eyes.

Conclusion
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral building block with significant

potential in the synthesis of novel, biologically active molecules. While specific experimental

data for this compound is limited, its structural similarity to well-studied piperazine derivatives
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suggests its utility in drug discovery and development. Further research is warranted to fully

characterize its physical and chemical properties, optimize its synthesis, and explore its

pharmacological profile. This guide serves as a foundational resource for researchers

interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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